molecular formula C21H28N6O B2944235 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021211-45-9

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2944235
CAS No.: 1021211-45-9
M. Wt: 380.496
InChI Key: SEQRVFMYQUZRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a 4-methylpyridin-2-ylamine group and at the 6-position with a piperazine moiety modified by a cyclohexanecarbonyl group. Its molecular formula is C₂₁H₂₈N₆O, with a molecular weight of 380.49 g/mol.

Properties

IUPAC Name

cyclohexyl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-16-9-10-22-19(15-16)23-18-7-8-20(25-24-18)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRVFMYQUZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazin-3-amine core, followed by the introduction of the cyclohexanecarbonylpiperazinyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these steps include:

    Cyclohexanecarbonyl chloride:

    Piperazine: for the formation of the piperazinyl moiety.

    4-methylpyridine: for the methylpyridinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of heterocyclic compounds with biological targets.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

The piperazine ring’s substituent significantly influences pharmacological properties. Key analogs include:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine Cyclopentanecarbonyl C₂₀H₂₆N₆O 366.47 Smaller ring size reduces steric hindrance; may alter binding affinity .
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine Unsubstituted piperazine C₁₅H₁₉N₅ 269.35 Lacks acyl group; lower lipophilicity and reduced target residence time .
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine Methyl C₉H₁₄N₆ 206.25 Compact substituent; enhances solubility but may reduce potency .
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine 2-Methoxyethyl C₁₂H₂₀N₄O 236.32 Polar group improves aqueous solubility; may reduce CNS penetration .
BI83060 (6-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine) 3,4-Dimethoxybenzoyl C₂₃H₂₆N₆O₃ 434.49 Aromatic acyl group enhances π-π stacking interactions; potential for improved binding .

Key Observations :

  • Cyclohexanecarbonyl provides a balance between lipophilicity and steric bulk, optimizing blood-brain barrier penetration for CNS targets .
  • Unsubstituted piperazine analogs exhibit reduced metabolic stability due to increased susceptibility to oxidation .

Modifications to the Aryl Amine Group

The 4-methylpyridin-2-ylamine group is critical for target specificity. Analogs with alternative aryl groups include:

Compound Name Aryl Group Molecular Formula Molecular Weight (g/mol) Activity Notes
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine p-Tolyl C₁₅H₁₉N₅ 269.35 Reduced selectivity due to lack of pyridine nitrogen .
BPN-15606 (GSM compound) 4-Fluorophenethyl C₂₃H₂₅FN₆O 428.48 Pyridazine core with fluorinated aryl group; potent γ-secretase modulation .
Compound 533 (synthetic auxin) 2,4-Dichlorophenoxy C₁₄H₁₁Cl₂N₃O 308.16 Agonist activity in plant hormone pathways; divergent applications .

Key Observations :

  • The 4-methylpyridin-2-yl group in the target compound likely enhances hydrogen bonding and π-stacking in enzyme active sites compared to non-heterocyclic aryl groups .
  • Fluorinated analogs (e.g., BPN-15606) show improved metabolic stability and CNS bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.